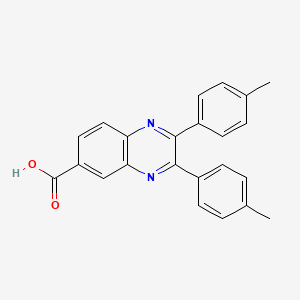
2-(8-methoxy-5-quinolinyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(8-methoxy-5-quinolinyl)phenol, also known as MQP, is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields. MQP is a heterocyclic compound that consists of a quinoline ring and a phenol group. It has been studied extensively for its biological and pharmacological properties, including its potential as an anticancer agent.
作用機序
The mechanism of action of 2-(8-methoxy-5-quinolinyl)phenol is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. 2-(8-methoxy-5-quinolinyl)phenol has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for the development of new anticancer drugs.
Biochemical and Physiological Effects:
2-(8-methoxy-5-quinolinyl)phenol has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial function. It has also been shown to modulate the activity of various enzymes and transcription factors involved in cancer cell growth and survival.
実験室実験の利点と制限
2-(8-methoxy-5-quinolinyl)phenol has several advantages for lab experiments, including its high potency and selectivity against cancer cells, as well as its ability to induce apoptosis. However, its solubility and stability can be a limitation for some experiments, and further optimization of its formulation may be necessary to improve its efficacy.
将来の方向性
There are several future directions for the study of 2-(8-methoxy-5-quinolinyl)phenol, including the development of new analogs with improved potency and selectivity against cancer cells. The use of 2-(8-methoxy-5-quinolinyl)phenol in combination with other anticancer drugs may also be explored to enhance its efficacy. Additionally, the molecular mechanism of action of 2-(8-methoxy-5-quinolinyl)phenol needs to be further elucidated to identify new targets for the development of anticancer drugs. Finally, the potential applications of 2-(8-methoxy-5-quinolinyl)phenol in other fields, such as agriculture and environmental science, should also be explored.
Conclusion:
In conclusion, 2-(8-methoxy-5-quinolinyl)phenol is a promising chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity, making it a viable option for large-scale production. 2-(8-methoxy-5-quinolinyl)phenol has been shown to exhibit potent anticancer activity, antibacterial and antifungal properties, and has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and to identify new targets for the development of anticancer drugs.
合成法
2-(8-methoxy-5-quinolinyl)phenol can be synthesized through a multi-step process involving the condensation of 8-methoxyquinoline-5-carboxaldehyde and 2-hydroxybenzaldehyde in the presence of a base. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride to yield 2-(8-methoxy-5-quinolinyl)phenol. The synthesis method of 2-(8-methoxy-5-quinolinyl)phenol has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
科学的研究の応用
2-(8-methoxy-5-quinolinyl)phenol has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 2-(8-methoxy-5-quinolinyl)phenol has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
2-(8-methoxyquinolin-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-15-9-8-11(12-5-2-3-7-14(12)18)13-6-4-10-17-16(13)15/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSZXNPPXCBCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C3=CC=CC=C3O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-benzyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6116791.png)
![5-(1-propionyl-2-pyrrolidinyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B6116805.png)
![7-(2-methoxyethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6116813.png)
![7-[(3-chloro-4-hydroxyphenyl)acetyl]-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6116819.png)
![N~2~-acetyl-N~1~-isobutyl-N~1~-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}valinamide](/img/structure/B6116828.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6116833.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6116834.png)
![ethyl {3,5-dimethyl-4-[(3-methyl-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B6116850.png)
![2,2'-[piperazine-1,4-diylbis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B6116852.png)
![1-(2-fluorobenzyl)-N-methyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6116858.png)

![N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-[4-(2-oxo-1-imidazolidinyl)phenyl]acetamide](/img/structure/B6116870.png)
![2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6116877.png)
![4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6116878.png)